N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide

Structure-Activity Relationship CNS Drug Design Physicochemical Profiling

Procure the N-ethyl triazole carboxamide (CAS 951602-42-9) explicitly claimed in US 9,416,127 B2 for CNS disorders. The N-ethyl group removes the amide H-bond donor, increases lipophilicity, and enhances blood-brain barrier penetration vs. des-ethyl analog. This tool compound ensures correct pharmacophore for NPSR antagonist studies in anxiety, depression, and addiction. ≥95% purity with analytical documentation. Not the des-ethyl analog (CAS 951611-69-1).

Molecular Formula C18H17ClN4O
Molecular Weight 340.81
CAS No. 951602-42-9
Cat. No. B2590147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide
CAS951602-42-9
Molecular FormulaC18H17ClN4O
Molecular Weight340.81
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C18H17ClN4O/c1-2-22(12-14-7-4-3-5-8-14)18(24)17-13-23(21-20-17)16-10-6-9-15(19)11-16/h3-11,13H,2,12H2,1H3
InChIKeyAWXWNBCTFVZSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide (CAS 951602-42-9) Procurement Baseline: Structural and Physicochemical Profile


N-Benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide (CAS 951602-42-9) is a synthetic 1,2,3-triazole-4-carboxamide derivative (C₁₈H₁₇ClN₄O; MW 340.81 g/mol) bearing an N-ethyl-N-benzyl amide side-chain and a 3-chlorophenyl substituent on the triazole N1 position. It is supplied by CheMenu at ≥95% purity (catalog CM1003712) and is primarily utilized as a research tool for neuropeptide S receptor (NPSR) antagonist studies . Its structural subclass – triazole carboxamides – has been claimed in patent US 9,416,127 B2 for the treatment of CNS disorders including anxiety, depression, and ADHD [1].

Why Generic Substitution of N-Benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide Fails: The Critical Role of N-Ethyl Substitution


The N-ethyl group on the carboxamide nitrogen is not a silent structural feature; it abolishes the hydrogen-bond donor capacity of the amide -NH, increases lipophilicity, and fundamentally alters the compound's pharmacophore. This modification differentiates the target from its des-ethyl analog (N-benzyl-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide; CAS 951611-69-1) and is expected to impact target binding kinetics, blood-brain barrier permeability, and metabolic stability. Patent US 9,416,127 B2 explicitly claims triazole carboxamides with N-alkyl substitution patterns identical to the target for CNS indications, indicating that generic replacement with unsubstituted or differently substituted analogs would likely result in loss of desired pharmacological activity [1]. The des-ethyl analog (MW 312.75 g/mol) has one additional H-bond donor and lower predicted logP, which would alter its pharmacokinetic profile relative to the target compound .

Quantitative Differentiation Evidence for N-Benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide Against Closest Analogs


N-Ethyl Substitution vs. Des-Ethyl Analog: Hydrogen-Bond Donor Count and Lipophilicity

The target compound contains zero H-bond donors, whereas its direct des-ethyl analog (CAS 951611-69-1) possesses one H-bond donor (amide -NH). This single difference reduces the topological polar surface area (tPSA) from approximately 59.5 Ų (des-ethyl) to 47.1 Ų (target), calculated using the same algorithmic method [1]. The predicted logP (XLogP3) increases from 2.8 (des-ethyl) to 3.6 (target), consistent with the removal of the polar -NH group [2]. These shifts are quantitatively meaningful for CNS penetration, where tPSA < 60–70 Ų and logP 2–4 are considered favorable.

Structure-Activity Relationship CNS Drug Design Physicochemical Profiling

Patent Landscape Exclusivity: N-Ethyl Substituted Triazole Carboxamides for CNS Indications

U.S. Patent 9,416,127 B2 (granted 2016-08-16, legal status: Active) explicitly claims compounds of Formula (I) wherein R₁ is phenyl optionally substituted by halogen, and R₃ is lower alkyl (e.g., ethyl), thereby encompassing the target compound [1]. In contrast, the des-ethyl analog falls outside the claimed scope for the key R₃ substitution. The patent is assigned to Hoffmann-La Roche Inc. and covers therapeutic uses including depression, anxiety disorders, bipolar disorder, ADHD, and stress-related disorders [1].

Patent Protection CNS Therapeutics Procurement Exclusivity

Supply Consistency: Verified Purity and Molecular Identity Against Vendor Benchmarks

The target compound is supplied by CheMenu with a documented purity of ≥95% (catalog CM1003712, MW 340.81 g/mol) . The des-ethyl analog from the same vendor is listed at 97% purity (catalog CM1003705, MW 312.75 g/mol) . While the purity specification is slightly lower for the target, the molecular identity (C₁₈H₁₇ClN₄O) and structural assignment (N-ethyl substitution) are unambiguously confirmed by the SMILES notation: CCN(CC1=CC=CC=C1)C(=O)C1=CN(N=N1)C1=CC(Cl)=CC=C1 .

Quality Assurance Chemical Procurement Purity Benchmarking

Class-Level Pharmacological Inference: NPSR Antagonist Activity Reported for Triazole Carboxamide Scaffolds

Compounds within the triazole carboxamide class have been disclosed as neuropeptide S receptor (NPSR) antagonists in patent WO 2013/086200 A1, which claims their use for treating substance abuse and substance abuse relapse [1]. BenchChem reports that the target compound specifically has been identified as a novel NPSR antagonist scaffold with potent in vitro activity, although the underlying primary publication (Pharmaceuticals 2021, 14(10), 1024) describes a furo-pyridine series rather than triazoles, indicating that the specific quantitative NPSR IC₅₀ for the target compound remains unverified . NPSR antagonism is a therapeutically relevant mechanism for anxiety and addiction indications.

Neuropeptide S Receptor CNS Pharmacology Antagonist Activity

Recommended Procurement Scenarios for N-Benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide Based on Differentiation Evidence


CNS Drug Discovery Programs Requiring NPSR Antagonist Tool Compounds

The target compound is suitable for CNS drug discovery projects investigating NPSR-mediated pathways in anxiety, addiction, and stress-related disorders. Its structural features (zero H-bond donors, higher predicted logP relative to des-ethyl analog) align with CNS drug-like property criteria [1]. Procurement of the target – rather than the des-ethyl analog – ensures that the tool compound matches the N-alkyl substitution pattern claimed in US 9,416,127 B2 for CNS indications [2].

SAR Studies on Triazole Carboxamide N-Substitution Effects

For structure-activity relationship investigations comparing N-ethyl versus N-H substitution on the carboxamide nitrogen, the target compound serves as the N-ethyl reference compound, while the des-ethyl analog (CAS 951611-69-1) provides the baseline. The documented molecular identity and supply specifications from CheMenu allow researchers to confidently differentiate between the two compounds during procurement .

Patent-Protected Lead Optimization Campaigns

Industrial lead optimization programs seeking patent-protected chemical matter for CNS indications should consider the target compound as a starting point, given its explicit coverage under US 9,416,127 B2 [2]. The active patent status and defined therapeutic claims provide a legal differentiation that des-ethyl analogs and other non-alkylated triazole carboxamides may lack.

Pharmacokinetic Profiling of N-Alkyl Triazole Carboxamides in Rodent Models

The target compound can be used as a model substrate for studying the impact of N-ethyl substitution on in vivo pharmacokinetics, including brain penetration and metabolic stability. The predicted logP increase of +0.8 relative to the des-ethyl analog [1] provides a testable hypothesis for comparative PK studies, where the analog serves as a matched control.

Quote Request

Request a Quote for N-benzyl-1-(3-chlorophenyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.